molecular formula C12H11NO4 B1623345 Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate CAS No. 885273-51-8

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1623345
CAS No.: 885273-51-8
M. Wt: 233.22 g/mol
InChI Key: WMMXFTKKHZYAOL-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a formyl group, a methoxy group, and a carboxylate ester group attached to the indole ring. These structural features make it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, like many indole derivatives, is believed to interact with multiple receptors in the body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions such as temperature and light exposure can affect the stability of indole derivatives . Additionally, the compound’s action and efficacy can be influenced by factors such as the physiological environment and presence of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 5-methoxy-2-nitrobenzaldehyde and methyl acetoacetate. The reaction is carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. This ensures consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-formyl-1H-indole-2-carboxylate
  • Methyl 3-formyl-5-methyl-1H-indole-2-carboxylate
  • Methyl 3-formyl-5-bromo-1H-indole-2-carboxylate

Uniqueness

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is unique due to the presence of the methoxy group at the 5-position of the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can also affect the compound’s solubility and stability, which are important factors in its practical applications .

Properties

IUPAC Name

methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-14)11(13-10)12(15)17-2/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMXFTKKHZYAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406459
Record name Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-51-8
Record name Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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